2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5/c13-9-3-1-8(2-4-9)11-16-12(18-17-11)10-7-14-5-6-15-10/h1-7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDDXOOCKAWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=NC=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carboxylic acid under acidic conditions to form the desired triazole-pyrazine compound . The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole-pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Features :
- The compound adopts a near-planar conformation, with pyrazine and triazole rings forming dihedral angles ≤5.57° .
- Intermolecular N–H⋯N hydrogen bonds and π–π stacking interactions stabilize its 3D supramolecular network .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (triazole, pyrazine, or chlorophenyl groups) and are compared based on coordination behavior, applications, and biological activity.
Biological Activity
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- Molecular Formula : C14H10ClN7
- Molecular Weight : 311.73 g/mol
- CAS Number : 1164552-75-3
Research indicates that compounds containing the triazole and pyrazine moieties exhibit various biological activities, including:
- Inhibition of Protein Kinases : Notably, compounds similar to this compound have shown significant inhibition of c-Met protein kinase, which is implicated in cancer progression and metastasis .
- GABA Modulation : Some derivatives have been reported to act as allosteric modulators of GABA receptors, suggesting potential applications in neurological disorders .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties:
- In Vitro Studies : The compound has shown significant antiproliferative effects against several cancer cell lines, including HeLa and HCT116. The IC50 values indicate effective inhibition of cell growth, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | Not specified |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes linked to disease pathways has also been investigated:
- Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have shown selective inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation .
Case Studies
- Case Study on c-Met Inhibition : A study highlighted the efficacy of triazole derivatives in inhibiting c-Met activity in vitro and in vivo. The findings suggest that modifications to the triazole ring can enhance potency and selectivity against cancer cells expressing high levels of c-Met .
- Neuroprotective Effects : Research into the neuroprotective potential of triazole derivatives indicates that they may reduce neuronal apoptosis through modulation of GABAergic signaling pathways. This opens avenues for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazine derivatives and 4-chlorophenyl-substituted triazole precursors. Key steps include:
- Use of hydrazine hydrate or substituted hydrazines for triazole ring formation .
- Solvent selection (e.g., ethanol or dioxane) to enhance cyclization efficiency .
- Catalytic bases (e.g., KOH) to promote deprotonation and intermediate stabilization .
- Yield optimization strategies:
- Temperature control (70–90°C for 6–12 hours) .
- Stoichiometric adjustments (1:1.2 molar ratio of pyrazine to triazole precursors) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and aromaticity .
- FT-IR for detecting N–H stretching (3100–3300 cm⁻¹) and C=N/C–Cl bonds .
- Crystallography :
- Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) to resolve bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles between pyrazine and triazole rings .
- Data refinement using software like SHELXL (R factor < 0.07) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking Workflow :
Target Selection : Prioritize enzymes with triazole/pyrazine-binding pockets (e.g., kinase inhibitors, cytochrome P450) .
Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) .
Binding Affinity Analysis : Use AutoDock Vina to estimate ΔG values; a score < −7.0 kcal/mol suggests strong binding .
- ADME Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Systematic Re-evaluation :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Structural Analog Comparison :
- Example: Substituting 4-chlorophenyl with 4-fluorophenyl may alter lipophilicity (logP) and target affinity .
Q. What strategies are used to modify the core structure to enhance pharmacological properties?
- Methodological Answer :
- Functional Group Engineering :
| Modification | Impact | Example from Literature |
|---|---|---|
| Piperazine addition | Increases solubility and CNS penetration | Piperazine-linked analogs show improved pharmacokinetics . |
| Oxadiazole substitution | Enhances metabolic stability | Replacing triazole with oxadiazole reduces CYP450 degradation . |
- Heterocyclic Hybridization : Fusing pyrazine with thiadiazole improves antitumor activity (IC₅₀ reduction by 40% in MCF-7 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
